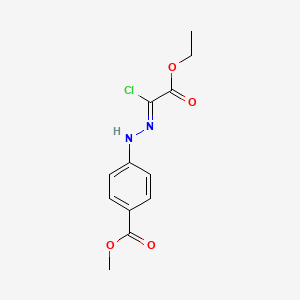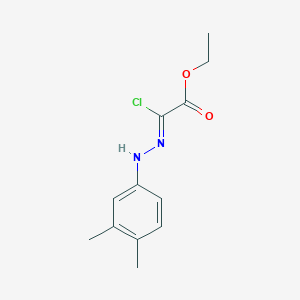
Abt-751
Overview
Description
Abt-751 is an orally bioavailable microtubule-binding agent that has shown promise in overcoming multi-drug resistance in cancer treatment . It binds to the colchicine site on β-tubulin, inhibiting the polymerization of microtubules, which leads to cell cycle arrest and apoptotic cell death . This compound has been proposed as an alternative to taxane-based therapies, particularly for treating metastatic melanoma .
Mechanism of Action
Target of Action
ABT-751, also known as E7010, is a novel, orally bioavailable sulfonamide antimitotic compound . The primary target of this compound is β-tubulin . Tubulin is a globular protein and is the main component of microtubules, which are a vital part of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis .
Mode of Action
This compound binds to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, thereby preventing the formation of the mitotic spindle necessary for cell division . As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cellular apoptosis .
Biochemical Pathways
The inhibition of microtubule polymerization by this compound affects several biochemical pathways. It triggers autophagy and apoptosis, downregulates the mechanistic target of rapamycin kinase (MTOR), and upregulates several pro-apoptotic proteins involved in extrinsic and intrinsic apoptotic pathways . Furthermore, this compound suppresses the transcription and subsequent translation of S-phase kinase associated protein 2 (SKP2) through the inhibition of the NFκB signaling pathway .
Pharmacokinetics
This compound exhibits dose-proportional and time-independent pharmacokinetics . It is rapidly absorbed with a peak plasma concentration (Tmax) of about 2 hours . There is minimal accumulation of this compound after multiple once-daily (q.d.) and twice-daily (b.i.d.) doses . This compound metabolism occurs primarily by glucuronidation and sulfation .
Result of Action
The binding of this compound to β-tubulin and the subsequent inhibition of microtubule polymerization result in the arrest of the cell cycle at the G2/M phase, leading to cellular apoptosis . This effectively prevents cell division . This compound has shown activity against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations .
Action Environment
The action of this compound can be influenced by the overexpression of drug efflux transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 3 (MDR3) . This compound is capable of overcoming multi-drug resistance (MDR) and is proposed as an alternative to taxane-based therapies .
Biochemical Analysis
Biochemical Properties
ABT-751 interacts with β-tubulin, a protein that forms part of the microtubules, key components of the cytoskeleton . These interactions disrupt the dynamics of microtubules, affecting various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the colchicine site on β-tubulin . This binding inhibits the polymerization of microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a sustained effect on disrupting microtubule dynamics
Dosage Effects in Animal Models
The effects of this compound in animal models have not been fully explored. Phase 1 clinical trials in humans have helped establish the maximum tolerated dose and identified potential toxicities .
Metabolic Pathways
Its interaction with β-tubulin suggests it may influence pathways related to cell division and growth .
Transport and Distribution
Its ability to bind to β-tubulin suggests it may be distributed wherever these proteins are present .
Subcellular Localization
This compound likely localizes to areas where microtubules are abundant, given its mechanism of action. This includes the cytoskeleton and the mitotic spindle during cell division .
Preparation Methods
Abt-751 is a sulfonamide antimitotic agent. The synthetic route involves the preparation of the sulfonamide moiety followed by its attachment to the appropriate aromatic ring system . The industrial production methods for this compound typically involve multi-step organic synthesis, including sulfonation, nitration, and reduction reactions under controlled conditions . The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Abt-751 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Abt-751 has a wide range of scientific research applications:
Comparison with Similar Compounds
Abt-751 is often compared to other microtubule-binding agents such as taxanes (e.g., paclitaxel and docetaxel) and other colchicine site binders . Unlike taxanes, this compound is orally bioavailable and has shown the ability to overcome multi-drug resistance in certain cancer cell lines . Similar compounds include:
Paclitaxel: A taxane that stabilizes microtubules and prevents their depolymerization.
Docetaxel: Another taxane with a similar mechanism of action to paclitaxel.
This compound’s unique ability to overcome multi-drug resistance and its oral bioavailability make it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVCIZFVQDVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869913 | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141430-65-1, 857447-92-8 | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141430-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 7010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT751 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-751 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 141430-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABT-751 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7855997.png)



![ethyl (2E)-chloro[(3-chlorophenyl)hydrazono]acetate](/img/structure/B7856015.png)
![methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B7856019.png)

![(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7856030.png)
![Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7856031.png)
![cis-5-(tert-Butoxycarbonyl)hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B7856032.png)
![TERT-BUTYL (6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE](/img/structure/B7856044.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B7856057.png)
![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B7856064.png)
